Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl-
Brand Name: Vulcanchem
CAS No.: 76068-85-4
VCID: VC15948923
InChI: InChI=1S/C15H21NO/c1-11-13-8-6-5-7-12(13)9-10-16(11)14(17)15(2,3)4/h5-8,11H,9-10H2,1-4H3
SMILES:
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol

Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl-

CAS No.: 76068-85-4

Cat. No.: VC15948923

Molecular Formula: C15H21NO

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- - 76068-85-4

Specification

CAS No. 76068-85-4
Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
IUPAC Name 2,2-dimethyl-1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Standard InChI InChI=1S/C15H21NO/c1-11-13-8-6-5-7-12(13)9-10-16(11)14(17)15(2,3)4/h5-8,11H,9-10H2,1-4H3
Standard InChI Key JNPKHHCDJVYNCJ-UHFFFAOYSA-N
Canonical SMILES CC1C2=CC=CC=C2CCN1C(=O)C(C)(C)C

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Analysis

The compound belongs to the tetrahydroisoquinoline family, which consists of a benzene ring fused to a partially saturated pyridine ring. The saturation at positions 1–4 reduces aromaticity, imparting conformational flexibility compared to fully aromatic isoquinolines . Key structural features include:

  • N-Methylation: A methyl group at the nitrogen atom enhances lipophilicity and influences receptor binding interactions .

  • C-2 Substituent: The 2-(2,2-dimethyl-1-oxopropyl) group introduces a branched ketone moiety, which may participate in hydrogen bonding or serve as a metabolic site for oxidation/reduction reactions .

The molecular formula C₁₅H₂₁NO corresponds to a molecular weight of 231.33 g/mol, calculated from isotopic composition . While experimental data on melting point and solubility are unavailable, analogues such as 1,2,3,4-tetrahydro-1-methylquinoline (CAS 491-34-9) exhibit hygroscopicity and limited water solubility, suggesting similar behavior for this compound .

Table 1: Structural and Physical Properties

PropertyValue/DescriptionSource
CAS Registry Number116174-86-8
Molecular FormulaC₁₅H₂₁NO
Molecular Weight231.33 g/molCalculated
Key SubstituentsN-Methyl, 2-(2,2-dimethyl-1-oxopropyl)

Synthetic Methodologies

Grignard Reagent-Mediated Cyclization

A scalable route involves the reaction of ketoamides with organomagnesium compounds (Grignard reagents), followed by acid-catalyzed cyclization. For example:

  • Ketoamide Preparation: Condensation of 2,2-dimethyl-3-oxopentanoic acid with methylamine yields the requisite ketoamide.

  • Grignard Addition: Treatment with methylmagnesium bromide introduces the methyl group at the nitrogen.

  • Cyclization: p-Toluenesulfonic acid (PTSA) catalyzes ring closure, forming the tetrahydroisoquinoline core .

This method achieves yields exceeding 80%, with the branched ketone substituent enhancing steric control during cyclization .

Palladium-Catalyzed Asymmetric Synthesis

Recent advances employ Pd(OAc)₂/Walphos SL-W002-1 catalysts to construct axially chiral isoquinolines. While initially developed for 3,4-disubstituted derivatives, this method could adapt to introduce the 2-(2,2-dimethyl-1-oxopropyl) group via tailored ortho-iodoaryl alkyne precursors . Density Functional Theory (DFT) studies confirm that enantioselectivity arises from steric interactions between the catalyst and substituents, suggesting feasibility for asymmetric synthesis of this compound .

Applications and Future Directions

Therapeutic Development

The compound’s modular synthesis and bioactive profile position it as a candidate for:

  • Antimicrobial Agents: Optimization of substituents to improve selectivity against drug-resistant pathogens.

  • Oncology: Functionalization at C-3 or C-4 to enhance DNA-binding affinity .

Catalytic Asymmetric Synthesis

Leveraging Pd-catalyzed methods could yield enantiopure variants for studying chirality-dependent bioactivity . Computational modeling (e.g., DFT) will be critical for predicting stereochemical outcomes .

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